[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl-
Description
Systematic Nomenclature and Structural Identification
The compound is formally named 2-(methylthio)-5,7-diphenyl-triazolo[1,5-a]pyrimidine under IUPAC guidelines. This nomenclature reflects its:
- Core structure : A triazolo[1,5-a]pyrimidine bicyclic system (Figure 1)
- Substituents :
- Methylthio (-SCH3) at position 2
- Phenyl groups at positions 5 and 7
Structural Data :
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 165684-71-9 | |
| Molecular Formula | C18H14N4S | |
| Molecular Weight | 318.40 g/mol | |
| SMILES | CSC1=NN2C(C3=CC=CC=C3)=CC(C4=CC=CC=C4)=NC2=N1 |
The planar bicyclic system consists of a five-membered triazole ring fused to a six-membered pyrimidine ring. X-ray crystallography studies of analogous triazolopyrimidines reveal bond lengths of approximately 1.33 Å for N-N bonds in the triazole ring and 1.40 Å for C-N bonds in the pyrimidine moiety. The methylthio group adopts a axial orientation relative to the bicyclic plane, while phenyl substituents at C5 and C7 create steric interactions that influence molecular packing.
Historical Development of Triazolopyrimidine Derivatives
The triazolopyrimidine scaffold was first reported in 1909 by Bulow and Haas through condensation reactions of aminotriazoles with β-diketones. Key milestones include:
Recent advances in nanoparticle-catalyzed synthesis (e.g., CuFe2O4@SiO2/propyl-Schiff base Zn complexes) enable efficient production of diphenyl-substituted derivatives under mild conditions. The 2-(methylthio) variant represents a strategic modification to enhance hydrogen bonding capacity while maintaining lipophilicity for membrane penetration.
Position Within Heterocyclic Compound Classification
This compound belongs to three overlapping heterocyclic categories:
- Aza-indolizines : 10-π electron systems with electron-rich triazole (6π) and electron-deficient pyrimidine (4π) components
- Bicyclic fused systems :
- Bridgehead nitrogen atoms at positions 1 and 5
- Non-annular tautomerism due to fixed double bond positions
- Biologically active heterocycles :
- Structural mimic of purine nucleobases
- Metal-chelating capability via N1, N3, and N4 atoms
Comparative Heterocyclic Properties :
| Feature | Triazolopyrimidine | Purine | Pyrazolopyrimidine |
|---|---|---|---|
| Aromatic Character | Moderate | High | Low |
| Tautomeric Forms | 0 | 4 | 2 |
| Metal Binding Sites | 3 | 2 | 1 |
| Dipole Moment (Debye) | 4.2 | 3.8 | 5.1 |
The 5,7-diphenyl substitution pattern distinguishes this derivative from natural purines while enhancing π-stacking interactions in protein binding pockets. The methylthio group at position 2 introduces a sulfur-containing pharmacophore rarely observed in classical heterocyclic drug candidates.
Properties
CAS No. |
165684-71-9 |
|---|---|
Molecular Formula |
C18H14N4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-methylsulfanyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14N4S/c1-23-18-20-17-19-15(13-8-4-2-5-9-13)12-16(22(17)21-18)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
QZHOHUNTQUNLLN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=CC(=NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate triazole and pyrimidine precursors. One common method involves the condensation of 4-alkyl-3,5-diamino-1,2,4-triazoles with aromatic aldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the triazolopyrimidine ring system .
Another efficient method is the one-pot synthesis using a dicationic molten salt as a catalyst. This method offers high yields and environmentally friendly conditions, making it suitable for industrial production .
Industrial Production Methods
For industrial-scale production, the one-pot synthesis method using dicationic molten salts is preferred due to its high efficiency and scalability. The reaction is typically carried out in a solvent-free environment or using ethanol as a green solvent. The catalyst can be easily recovered and reused, making the process cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Nitrated or halogenated triazolopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Antiviral Activity :
Agricultural Applications
- Pesticidal Activity :
- Herbicidal Properties :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
- A study published in the Journal of Medicinal Chemistry investigated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications on the phenyl rings significantly enhanced their efficacy .
- Another research focused on the agricultural application of the compound as a novel herbicide formulation showed promising results in field trials against resistant weed species .
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP in cells.
Pathways Involved: The inhibition of cAMP phosphodiesterase results in vasodilation and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Triazolopyrimidine Derivatives
Structural and Functional Modifications
Key structural variations in triazolopyrimidines involve substitutions at positions 2, 5, 6, and 6. Below is a comparative analysis of 2-MeS-5,7-Ph2-TP with its analogues:
Table 1: Substituent Effects on Triazolopyrimidine Derivatives
Metal Coordination Chemistry
- Platinum Complexes : 2-MeS-5,7-Ph2-TP ’s phenyl groups stabilize Pt(II) complexes (e.g., [Pt(R(COO)₂)(dmso)(dptp)]) through π-π stacking, unlike 5,7-dimethyl-TP, which relies on weaker van der Waals interactions .
- Organotin(IV) Complexes: In Ph₂SnCl₂(EtOH)₂(dptp)₂, the 5,7-diphenyl-TP forms H-bonds with ethanol, while dbtp derivatives lack this capability due to steric bulk .
Physicochemical Properties
- Lipophilicity : The diphenyl groups in 2-MeS-5,7-Ph2-TP increase logP values compared to dimethyl or di-tert-butyl analogues, improving membrane permeability but reducing aqueous solubility .
- Thermal Stability: Bulky substituents (e.g., tBu in dbtp) enhance thermal stability, whereas phenyl groups in 2-MeS-5,7-Ph2-TP prioritize dynamic non-covalent interactions .
Non-Covalent Interactions
- π-π Stacking : The phenyl groups in 2-MeS-5,7-Ph2-TP mimic DNA base-pairing in Sn/Pt complexes, a feature absent in alkyl-substituted analogues like dmtp or dbtp .
- Hydrogen Bonding: The methylthio group at position 2 modulates H-bond donor/acceptor capacity, differentiating it from sulfonamide or hydroxylated derivatives .
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl- is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : 298.36 g/mol
- CAS Number : 40775-78-8
Biological Activity Overview
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant biological activities across various domains:
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound class:
- Mechanism of Action : Compounds in this class have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, one study reported that a specific derivative exhibited an IC value of 9.47 μM against MGC-803 cells and induced apoptosis through the ERK signaling pathway .
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| H12 | MCF-7 | 13.1 | Cell cycle arrest |
2. Antimicrobial Activity
The triazolo[1,5-a]pyrimidine derivatives also display promising antimicrobial properties:
- A recent study evaluated several derivatives against various bacterial strains and fungi. Notably, compounds showed minimal inhibitory concentrations (MICs) ranging from 0.25 to 2.0 μg/mL against Gram-positive and Gram-negative bacteria .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 9n | E. coli | 0.5 |
| 9o | S. aureus | 0.75 |
| IV | DNA gyrase | IC = 0.68 μM |
3. Anti-inflammatory Activity
Some derivatives have exhibited anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs):
- In a xylene-induced ear edema test, certain derivatives demonstrated significant inhibition of inflammation compared to indomethacin .
Case Study 1: Anticancer Evaluation
In a systematic evaluation of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives:
- Objective : To assess antiproliferative activity against cancer cell lines.
- Results : The most active compound (H12) not only inhibited cell growth but also affected cell cycle dynamics by inducing G2/M phase arrest.
Case Study 2: Antimicrobial Screening
A series of synthesized compounds were tested for their antimicrobial efficacy:
- Objective : To identify new agents against resistant bacterial strains.
- Results : Compounds showed significant bactericidal activity with MIC values comparable to established antibiotics like ciprofloxacin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
